2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol
Description
2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol is a chemical compound that features a pyridine ring attached to an ethylamine group, which is further connected to a propane-1,3-diol moiety
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(1-pyridin-4-ylethylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H16N2O2/c1-8(12-10(6-13)7-14)9-2-4-11-5-3-9/h2-5,8,10,12-14H,6-7H2,1H3 |
InChI Key |
FHZXPIXRYSYYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol typically involves the reaction of 4-pyridinecarboxaldehyde with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at elevated temperatures.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol
- 2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol
- 2-{[1-(Pyridin-4-yl)ethyl]amino}butane-1,3-diol
Uniqueness
2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .
Biological Activity
2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol, with the CAS number 1462829-87-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N2O2, with a molecular weight of 196.25 g/mol. The compound features a pyridine ring which is often associated with various biological activities.
Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the activity of similar derivatives against human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation by affecting key regulatory proteins involved in the cell cycle and apoptosis pathways.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | 10 | Induction of apoptosis via caspase activation |
| Analog A | MCF-7 | 15 | Inhibition of PCNA expression |
| Analog B | MV4-11 | 5 | PARP cleavage and microtubule disruption |
The biological activity of this compound is largely attributed to its ability to interact with cellular signaling pathways. It has been shown to induce the cleavage of poly(ADP-ribose) polymerase (PARP), leading to apoptosis in cancer cells. Additionally, it affects the expression levels of proliferating cell nuclear antigen (PCNA), a critical factor in DNA replication and repair.
Study on Anticancer Properties
In a significant study published in Molecules, researchers synthesized several derivatives of pyridine-containing compounds and tested their effects on cancer cell lines. They found that certain derivatives exhibited potent antiproliferative effects, with IC50 values indicating strong activity against K562 cells at concentrations as low as 10 µM. The mechanism involved the activation of apoptotic pathways through caspase cascades and the downregulation of PCNA levels, confirming their potential as anticancer agents .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial findings suggest that this compound has favorable solubility profiles due to its polar functional groups. However, further studies are needed to assess its toxicity profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
